Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2. It has a role as a neurotoxin and a metabolite.
One of the furans with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.
gamma-Butyrolactone is a natural product found in Aethus indicus, Streptomyces, and other organisms with data available.
gamma-butyrolactone is a metabolite found in or produced by Saccharomyces cerevisiae.
One of the FURANS with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.
gamma-Butyrolactone
CAS No.: 96-48-0
Cat. No.: VC8431251
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96-48-0 |
---|---|
Molecular Formula | C4H6O2 |
Molecular Weight | 86.09 g/mol |
IUPAC Name | oxolan-2-one |
Standard InChI | InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2 |
Standard InChI Key | YEJRWHAVMIAJKC-UHFFFAOYSA-N |
Impurities | The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water. |
SMILES | C1CC(=O)OC1 |
Canonical SMILES | C1CC(=O)OC1 |
Boiling Point | 399 to 401 °F at 760 mmHg (NTP, 1992) 204 °C at 760 mm Hg 204.00 to 205.00 °C. @ 760.00 mm Hg 204 °C |
Colorform | Oily liquid Colorless liquid |
Flash Point | 209 °F (NTP, 1992) 209 °F 209 °F (OPEN CUP) 209 °F (98 °C) (open cup) 98 °C c.c. |
Melting Point | -49 °F (NTP, 1992) -43.53 °C -45 °C -44 °C |
Introduction
Chemical Identity and Physical Properties
Gamma-Butyrolactone (CAS No. 96-48-0), systematically named dihydrofuran-2(3H)-one, belongs to the class of gamma-lactones. Its cyclic structure features a five-membered ring with an ester functional group, enabling unique reactivity patterns.
Structural and Molecular Characteristics
The compound’s molecular weight of 86.09 g/mol and dielectric constant of 40.96 facilitate its use as a polar aprotic solvent . The planar ring structure, confirmed by X-ray crystallography, allows for rapid hydrolysis under basic conditions due to ring strain .
Thermodynamic and Solubility Profiles
Table 1 summarizes key physical properties derived from experimental data:
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | -45 °C | Lit. | |
Boiling Point | 204-205 °C | Lit. | |
Density | 1.12 g/mL | 25 °C | |
Vapor Pressure | 1.5 mmHg | 20 °C | |
Water Solubility | Miscible | 20 °C | |
LogP (Octanol-Water) | -0.566 | 25 °C |
GBL’s complete miscibility with water, ethanol, and acetone arises from its ability to form hydrogen bonds via the carbonyl oxygen . The negative LogP value indicates higher hydrophilicity compared to analogous lactones, influencing its environmental fate .
Industrial Production and Synthesis Methods
Global production of GBL exceeded 45,000 metric tons annually in the early 1990s, with manufacturing facilities operational in at least six countries . Industrial synthesis predominantly occurs via two pathways:
Dehydrogenation of 1,4-Butanediol
Catalytic dehydrogenation using copper-zinc oxides at 200-250 °C achieves conversions >90%. This method’s byproducts (hydrogen gas) are recycled, making it economically favorable for large-scale production .
Oxidative Processes
Alternative routes include:
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Maleic Anhydride Hydrogenation: Nickel-based catalysts under 5-10 bar H₂ pressure yield GBL with 85% selectivity.
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Furfural Oxidation: Oxidative cleavage of furfural derivatives using O₃/H₂O₂ systems, though less common due to higher energy inputs .
Toxicological Profile and Health Impacts
Acute Toxicity
Rodent studies demonstrate an oral LD₅₀ of 17.2 mL/kg in rats, with symptoms including respiratory depression and transient sedation . Human case reports describe coma onset at doses >1.5 g/kg, with metabolic acidosis as a hallmark of overdose .
Chronic Exposure Effects
A pivotal NTP bioassay revealed dose-dependent pathologies:
Table 2: Two-Year Rodent Study Outcomes (NTP, 1992)
Species/Sex | Dose (mg/kg/day) | Adrenal Medulla Tumors | Hepatocellular Neoplasms |
---|---|---|---|
Male Mice | 0 | 2/48 | 24/50 |
112 | 6/50 | 8/50 | |
225 | 1/50 | 9/50 | |
Female Mice | 0 | 0/50 | 12/50 |
225 | 3/50 | 5/50 | |
450 | 4/50 | 6/50 |
Mechanistic studies attribute adrenal toxicity to dopamine autoreceptor inhibition, causing chronic neuroendocrine stimulation . Reduced liver tumor incidence in treated males suggests potential chemopreventive effects requiring further investigation .
Parameter | Recommendation | Basis |
---|---|---|
OSHA PEL | None established | Insufficient data |
NIOSH REL | TWA 10 ppm (35 mg/m³) | Neurotoxic effects |
Skin Protection | Nitrile gloves (≥0.11 mm) | Permeation resistance |
Eye Protection | Goggles with face shield | Splash risk mitigation |
Engineering controls emphasizing local exhaust ventilation are critical given GBL’s vapor pressure (1.5 mmHg at 20°C) .
Environmental Fate and Ecotoxicology
Biodegradation Pathways
Aerobic metabolism via Pseudomonas spp. achieves 80% degradation in 28 days, following first-order kinetics (k = 0.05 day⁻¹) . The primary metabolite, succinic acid, enters the TCA cycle without bioaccumulation .
Aquatic Toxicity
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Daphnia magna: 48h EC₅₀ = 320 mg/L
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Rainbow trout: 96h LC₅₀ = 450 mg/L
These values classify GBL as “harmful” under EU Directive 93/67/EEC, necessitating containment in industrial effluent systems .
Analytical Methods for Detection
Chromatographic Techniques
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GC-MS: DB-5MS column (30 m × 0.25 mm), EI mode at 70 eV; LOD 0.1 μg/mL
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HPLC-UV: C18 column, 210 nm detection; linear range 1-100 μg/mL (R² >0.999)
Spectroscopic Identification
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IR: Strong carbonyl stretch at 1770 cm⁻¹, ring vibration at 1175 cm⁻¹
Emerging Research and Future Directions
Recent advances focus on:
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Green Chemistry: Enzymatic lactonization using lipases (e.g., CAL-B) with 92% yield
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Energy Storage: GBL-based electrolytes for Li-ion batteries (conductivity = 12 mS/cm at 25°C)
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Drug Delivery: pH-responsive nanoparticles utilizing GBL’s hydrolysis kinetics
Ongoing toxicogenomics studies aim to elucidate mechanisms behind sex-specific differences in hepatocarcinogenesis observed in murine models .
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